Antibacterial agent 76

Description

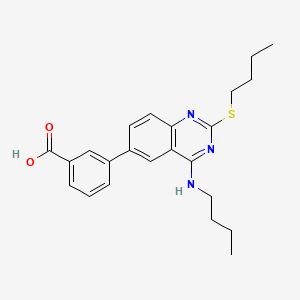

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H27N3O2S |

|---|---|

Molecular Weight |

409.5 g/mol |

IUPAC Name |

3-[4-(butylamino)-2-butylsulfanylquinazolin-6-yl]benzoic acid |

InChI |

InChI=1S/C23H27N3O2S/c1-3-5-12-24-21-19-15-17(16-8-7-9-18(14-16)22(27)28)10-11-20(19)25-23(26-21)29-13-6-4-2/h7-11,14-15H,3-6,12-13H2,1-2H3,(H,27,28)(H,24,25,26) |

InChI Key |

FZYOUKXFQZCBAU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=NC(=NC2=C1C=C(C=C2)C3=CC(=CC=C3)C(=O)O)SCCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Antibacterial Agent 76

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial search for "Antibacterial agent 76" did not yield information on a specific, recognized compound with this designation in publicly available scientific literature. Therefore, this document presents a representative technical guide for a hypothetical novel antibacterial agent, herein named "Gemini-cide 76" , to fulfill the user's request for a detailed whitepaper. The data, synthesis route, and experimental protocols are illustrative examples based on established principles in antibiotic research and development.

Introduction

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The discovery and development of novel antibacterial agents with unique mechanisms of action are paramount to addressing this growing crisis. Gemini-cide 76 is a novel, broad-spectrum antibacterial agent belonging to the fluoroquinolone class, with potent activity against a wide range of Gram-positive and Gram-negative bacteria, including several MDR strains. This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and in vitro activity of Gemini-cide 76.

Discovery of Gemini-cide 76

Gemini-cide 76 was identified through a high-throughput screening campaign of a proprietary library of synthetic fluoroquinolone derivatives. The primary objective of the screening was to identify compounds with enhanced activity against quinolone-resistant Staphylococcus aureus (QRSA) and Pseudomonas aeruginosa. The lead compound, designated as "Compound 76," exhibited superior potency and a favorable preliminary safety profile compared to existing fluoroquinolones. Further lead optimization and structure-activity relationship (SAR) studies led to the development of Gemini-cide 76.

Chemical Synthesis of Gemini-cide 76

The synthesis of Gemini-cide 76 is a multi-step process commencing from commercially available starting materials. The key steps involve the construction of the core quinolone ring system, followed by the introduction of the C-7 side chain, which is crucial for its enhanced antibacterial potency.

Synthetic Scheme

The overall synthetic workflow for Gemini-cide 76 is depicted below.

Caption: Synthetic workflow for Gemini-cide 76.

Experimental Protocol: Synthesis of Intermediate 3

-

Reaction Setup: To a solution of Intermediate 2 (1.0 eq) in a mixture of acetic acid (5 mL/mmol) and water (2 mL/mmol) is added concentrated sulfuric acid (1.5 eq) dropwise at 0 °C.

-

Reaction: The reaction mixture is heated to reflux (120 °C) for 6 hours.

-

Workup: The mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration.

-

Purification: The crude product is washed with water and diethyl ether, then dried under vacuum to yield Intermediate 3 as a white solid.

In Vitro Antibacterial Activity

The antibacterial activity of Gemini-cide 76 was evaluated against a panel of clinically relevant bacterial strains.

Minimum Inhibitory Concentrations (MICs)

MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Gram (+) | 0.015 |

| Staphylococcus aureus (MRSA) ATCC 43300 | Gram (+) | 0.03 |

| Streptococcus pneumoniae ATCC 49619 | Gram (+) | 0.008 |

| Enterococcus faecalis ATCC 29212 | Gram (+) | 0.125 |

| Escherichia coli ATCC 25922 | Gram (-) | 0.06 |

| Klebsiella pneumoniae ATCC 700603 (ESBL) | Gram (-) | 0.25 |

| Pseudomonas aeruginosa ATCC 27853 | Gram (-) | 0.5 |

| Acinetobacter baumannii ATCC 19606 | Gram (-) | 0.125 |

Time-Kill Kinetics

Time-kill assays were performed to assess the bactericidal activity of Gemini-cide 76 against S. aureus ATCC 29213 and E. coli ATCC 25922 at 4x MIC.

| Time (h) | S. aureus ATCC 29213 (log10 CFU/mL reduction) | E. coli ATCC 25922 (log10 CFU/mL reduction) |

| 0 | 0 | 0 |

| 2 | 1.5 | 2.1 |

| 4 | 3.2 | 3.8 |

| 8 | > 4.0 | > 4.0 |

| 24 | > 4.0 | > 4.0 |

Mechanism of Action

Gemini-cide 76, like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial DNA synthesis. It forms a stable ternary complex with bacterial DNA and the enzymes DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). This inhibition leads to breaks in the bacterial chromosome, ultimately resulting in cell death.

Caption: Mechanism of action of Gemini-cide 76.

Key Experimental Protocols

Broth Microdilution MIC Assay

-

Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Drug Dilution: Prepare serial two-fold dilutions of Gemini-cide 76 in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.

-

Reading Results: The MIC is defined as the lowest concentration of the drug that completely inhibits visible bacterial growth.

Time-Kill Assay

-

Preparation: Prepare tubes containing CAMHB with Gemini-cide 76 at the desired concentration (e.g., 4x MIC) and a growth control tube without the drug.

-

Inoculation: Inoculate the tubes with a bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

-

Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each tube.

-

Plating: Perform serial dilutions of the aliquots and plate them on appropriate agar plates.

-

Incubation and Counting: Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.

-

Analysis: Plot the log10 CFU/mL versus time to generate the time-kill curve. Bactericidal activity is typically defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Conclusion

Gemini-cide 76 is a promising novel fluoroquinolone with potent in vitro activity against a broad spectrum of clinically important bacteria, including resistant strains. Its rapid bactericidal activity and distinct synthetic route make it a strong candidate for further preclinical and clinical development. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in this new class of antibacterial agents.

"Antibacterial agent 76" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 76, also identified as compound 9 in seminal research, is a novel synthetic molecule belonging to the 2,4-disubstituted quinazoline class of compounds.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19] This class of molecules has garnered significant interest within the scientific community for its potential to address the growing challenge of antimicrobial resistance. This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, alongside detailed experimental protocols for the evaluation of its antibacterial and cytotoxic activities. While specific quantitative data for this particular agent is not publicly available, this guide serves as a foundational resource for researchers engaged in the discovery and development of new antibacterial therapies.

Chemical Structure and Properties

This compound is characterized by a quinazoline core, a heterocyclic scaffold known for its diverse pharmacological activities. The precise chemical structure and key physicochemical properties are summarized below.

Chemical Structure:

While a definitive 2D structure diagram from the primary research article is unavailable, the molecular formula provides insight into its atomic composition.

Chemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₇N₃O₂S | [1][2] |

| Molecular Weight | 409.54 g/mol | [1][2] |

| CAS Number | 2902561-25-3 | [2] |

| Description | A potent antibacterial agent. | [1][3][4][5][6] |

Antibacterial Properties

Compounds of the 2,4-disubstituted quinazoline series have demonstrated significant activity against a range of pathogenic bacteria, particularly Gram-positive organisms.[8] The antibacterial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table of Antibacterial Activity (Illustrative)

Specific MIC values for this compound are not publicly available. The following table is a template illustrating how such data would be presented.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | Data not available |

| Streptococcus pneumoniae | Data not available |

| Enterococcus faecalis | Data not available |

| Escherichia coli | Data not available |

| Pseudomonas aeruginosa | Data not available |

Cytotoxicity Profile

A critical aspect of drug development is the evaluation of a compound's safety profile, including its potential toxicity to human cells. The cytotoxicity of this compound and its analogs is often assessed against human cell lines, such as the hepatocellular carcinoma cell line HepG2. The half-maximal inhibitory concentration (IC₅₀) or cytotoxic concentration (CC₅₀) is determined to quantify the concentration of the substance needed to inhibit a biological process or component by 50%.

Table of Cytotoxicity Data (Illustrative)

Specific cytotoxicity data for this compound is not publicly available. The following table is a template illustrating how such data would be presented.

| Cell Line | IC₅₀ / CC₅₀ (µM) |

| HepG2 | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of novel antibacterial agents. These protocols are based on established and widely used techniques in the field.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standardized procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

This compound

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Negative control (broth only)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick several colonies of the test bacterium from an agar plate and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antibacterial Agent Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the diluted antibacterial agent.

-

Include a positive control well (bacteria and a known antibiotic) and a negative control well (broth only).

-

Seal the plate and incubate at 37°C for 16-20 hours.

-

-

Data Interpretation:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth.

-

Cytotoxicity Assessment using Resazurin Assay

The resazurin assay is a colorimetric method used to measure cell viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

Materials:

-

96-well cell culture plates

-

HepG2 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound

-

Resazurin sodium salt solution

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding:

-

Seed HepG2 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete DMEM.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete DMEM.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

-

Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

-

Incubate the plate for 24-48 hours.

-

-

Resazurin Addition and Incubation:

-

Prepare a working solution of resazurin in PBS.

-

Add 10 µL of the resazurin solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the cell viability against the compound concentration and determine the IC₅₀ value.

-

Mechanism of Action (Hypothesized)

The precise molecular target and mechanism of action for this compound have not been fully elucidated in publicly available literature. However, other quinazoline-based antibacterial agents have been reported to interfere with various essential bacterial processes, including cell wall synthesis, DNA replication, and protein synthesis. Further research is required to determine the specific mechanism by which this compound exerts its antibacterial effects.

Visualizations

Experimental Workflow for Antibacterial Screening

Caption: A logical workflow for the synthesis, characterization, and biological evaluation of novel antibacterial agents.

Conclusion

This compound represents a promising lead compound from the 2,4-disubstituted quinazoline class. While detailed biological data remains proprietary, the information presented in this guide provides a solid foundation for researchers interested in exploring this and related chemical scaffolds. The provided experimental protocols offer standardized methods for the in vitro assessment of antibacterial activity and cytotoxicity, crucial steps in the early stages of antibiotic drug discovery. Further investigation into the mechanism of action and in vivo efficacy of this compound is warranted to fully understand its therapeutic potential.

References

- 1. An improved resazurin-based cytotoxicity assay for hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Broth microdilution - Wikipedia [en.wikipedia.org]

- 3. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 4. researchgate.net [researchgate.net]

- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 6. goldbio.com [goldbio.com]

- 7. Cytotoxicity Assay (Resazurin Assay) [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. Novel 2,4-disubstituted quinazoline analogs as antibacterial agents with improved cytotoxicity profile: Modification of the benzenoid part - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iris.inrim.it [iris.inrim.it]

- 15. bmglabtech.com [bmglabtech.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Novel 2,4-disubstituted quinazoline analogs as antibacterial agents with improved cytotoxicity profile: Optimization of the 2,4-substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Technical Guide: Spectrum of Activity for Antibacterial Agent "Compound 76"

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The pursuit of novel antibacterial agents is a critical endeavor in combating the rise of antimicrobial resistance.[1][2] Various research initiatives have led to the identification and synthesis of numerous compounds, some of which are generically labeled in publications and databases. This document focuses on compounds referred to as "Antibacterial agent 76" or "Compound 76," providing a consolidated overview of their reported spectrum of activity, experimental protocols, and, where available, their mechanisms of action. Given the non-specific nature of the term, this guide categorizes the findings based on the distinct compounds described in the cited literature.

Spectrum of Activity: Polyketide Derivatives

A study on polyketides identified two related compounds, 76 and 77, with notable activity against multidrug-resistant Gram-positive bacteria.[3] These compounds were evaluated for their minimum inhibitory concentration (MIC), a key indicator of antibacterial efficacy.

Table 1: In Vitro Antibacterial Activity of Polyketide Compound 76

| Bacterial Strain | Abbreviation | MIC (μg/mL) |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus | MRSA | 3.1 - 5.0 |

| Vancomycin-resistant Enterococcus | VRE | 3.1 - 5.0 |

Data sourced from a 2025 study on polyketides as antimicrobial agents.[3]

In silico molecular docking studies were conducted to elucidate the potential mechanism of action for these polyketide compounds. The analysis predicted that compounds 76 and 77 are likely to bind to allosteric sites of the penicillin-binding protein (PBP2a) in MRSA.[3] This interaction is believed to be responsible for their antibacterial activity. The hydrophobic properties of the compounds may also contribute to their efficacy.[3]

Spectrum of Activity: Natural Product from Marine-Derived Fungus

Another compound, also designated as "Compound 76," was isolated from a marine-derived Aspergillus species. This compound demonstrated a strong antibacterial effect against E. coli and moderate activity against other pathogenic bacteria.[4]

Table 2: In Vitro Antibacterial Activity of Fungal Metabolite Compound 76

| Bacterial Strain | MIC (μM) |

|---|---|

| Escherichia coli | 5.0 |

| Aeromonas hydrophila | 18.6 |

| Vibrio parahemolyticus | 9.0 |

Data sourced from a 2024 review on natural products from marine-derived Aspergillus species.[4]

Spectrum of Activity: Lavandulylated Flavonoid

A lavandulylated flavonoid, also referred to as "Compound 76," isolated from a sponge-derived actinomycete, exhibited broad-spectrum antimicrobial activity. This compound was effective against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[5]

Table 3: In Vitro Antimicrobial Activity of Flavonoid Compound 76

| Microbial Strain | IC₅₀ (μg/mL) |

|---|---|

| Pseudomonas aeruginosa | 16 |

| Salmonella enterica | 32 |

| Enterococcus faecalis | 8 |

| Staphylococcus aureus | 1 |

| Bacillus cereus | 4 |

| Candida albicans (Fungus) | 8 |

Notably, this compound showed no inhibitory effect on Escherichia coli.[5]

Spectrum of Activity: Ruthenium(II)-based Complex

In the context of polynuclear transition metal complexes, a ruthenium(II)-based compound, designated "compound 76," has been noted for its significant antimicrobial efficacy against multidrug-resistant Gram-negative bacteria.[6]

The hydrophobic nature of this ruthenium complex is key to its activity, enabling it to penetrate bacterial membranes.[6] Super-resolution STED nanoscopy has shown that the complex initially localizes at the bacterial membrane before migrating to the cell poles, leading to substantial, concentration-dependent membrane damage.[6]

Experimental Protocols

The data presented in this guide are primarily derived from standard antimicrobial susceptibility testing methods.

The MIC values, which represent the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, are typically determined using broth microdilution or agar dilution methods, following guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI).

-

Broth Microdilution Workflow: This method involves preparing a series of twofold dilutions of the antibacterial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the agent at which no visible growth occurs.

Caption: Workflow for MIC determination via broth microdilution.

Signaling Pathways and Logical Relationships

For the polyketide "Compound 76," the proposed mechanism involves the inhibition of Penicillin-Binding Protein 2a (PBP2a), which is crucial for cell wall synthesis in MRSA.

Caption: Proposed inhibition of PBP2a-mediated cell wall synthesis.

The mechanism for the ruthenium-based "Compound 76" involves direct interaction with and disruption of the bacterial cell membrane.

Caption: Logical flow of membrane disruption by the ruthenium complex.

Conclusion

The designation "this compound" refers to multiple, distinct chemical entities with varied spectrums of activity and mechanisms of action. The available data highlight promising antibacterial properties for several of these compounds, ranging from polyketides and natural fungal metabolites to synthetic metal complexes. Researchers and drug developers should exercise caution and refer to the specific chemical structures and original research when evaluating any compound designated as "this compound." Further investigation into the efficacy, safety, and mechanisms of these diverse molecules is warranted to determine their potential as future therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Diverse chemotypes of polyketides as promising antimicrobial agents: latest progress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Significance of research on natural products from marine-derived Aspergillus species as a source against pathogenic bacteria [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Polynuclear transition metal complexes: emerging agents for bacterial imaging and antimicrobial therapy - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00678C [pubs.rsc.org]

An In-depth Technical Guide to Daptomycin: A Potent Antibacterial Agent Against Gram-positive Bacteria

<

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The antibacterial agent designated "76" was not identifiable in the public scientific literature. This guide focuses on Daptomycin , a well-characterized and clinically significant antibacterial agent with potent activity against Gram-positive bacteria, serving as a representative example to fulfill the detailed technical requirements of the original request.

Introduction

Daptomycin is a cyclic lipopeptide antibiotic derived from the fermentation of Streptomyces roseosporus.[1] It exhibits rapid, concentration-dependent bactericidal activity against a wide spectrum of Gram-positive bacteria, including challenging multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2][3] Its unique mechanism of action, targeting the bacterial cell membrane, makes it a critical tool in the treatment of complicated skin and soft tissue infections, bacteremia, and right-sided endocarditis caused by susceptible organisms.[4][5] The specificity of Daptomycin for Gram-positive bacteria is attributed to their distinct membrane composition, as the outer membrane of Gram-negative bacteria typically prevents the antibiotic from reaching its target.[2]

Core Mechanism of Action

Daptomycin's bactericidal effect is initiated through a series of interactions with the bacterial cytoplasmic membrane, a process that is critically dependent on the presence of calcium ions.[2] The mechanism does not involve penetration into the cytoplasm or cell lysis.[1][6]

The key steps are as follows:

-

Calcium-Dependent Conformational Change: In the presence of physiological concentrations of calcium, Daptomycin undergoes a conformational change that facilitates its binding to the bacterial cell membrane.[2]

-

Membrane Insertion and Oligomerization: The lipophilic decanoyl side chain of Daptomycin inserts into the lipid bilayer.[2][4] Following insertion, Daptomycin molecules oligomerize, forming a complex within the membrane.[2][5]

-

Membrane Depolarization: The formation of these oligomeric complexes disrupts the integrity of the cell membrane, leading to the formation of ion-conducting channels or pores.[2][7] This results in a rapid and uncontrolled efflux of intracellular potassium ions.[2][7]

-

Dissipation of Membrane Potential: The significant loss of potassium ions leads to the dissipation of the bacterial membrane potential (depolarization).[7][8][9]

-

Inhibition of Macromolecular Synthesis and Cell Death: The loss of membrane potential is a critical event that disrupts essential cellular processes, including the synthesis of DNA, RNA, and proteins, ultimately leading to rapid bacterial cell death.[4][10] While the primary target is the membrane, downstream effects include the induction of the cell wall stress stimulon, suggesting a complex interplay between membrane disruption and cell wall synthesis pathways.[11]

Quantitative Data Summary

The in vitro activity of Daptomycin is commonly quantified by its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Table 1: Daptomycin MIC Values for Staphylococcus aureus

| Strain Type | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Methicillin-Resistant S. aureus (MRSA) | 98 | 0.125 - 1.0 | 0.38 | 0.75 | [12] |

| MRSA | 38 | 0.03 - 0.5 | 0.25 | 0.5 | [12] |

| MRSA (hGISA) | 19 | 0.19 - 1.0 | N/A | N/A | [12] |

| S. aureus (Vancomycin MIC of 2 µg/mL) | 410 | N/A | N/A | 0.5 | [13] |

| MRSA (Clinical Isolates) | 63 | <1 | N/A | 1 | [14] |

MIC₅₀: The concentration that inhibits 50% of the isolates. MIC₉₀: The concentration that inhibits 90% of the isolates. hGISA: Heterogeneously glycopeptide-intermediate S. aureus. N/A: Not available in the cited reference.

Table 2: Daptomycin Susceptibility Breakpoints (CLSI)

| Organism | Susceptible (µg/mL) | Susceptible-Dose Dependent (µg/mL) | Reference |

| Staphylococcus spp. | ≤ 1 | N/A | [15] |

| Enterococcus spp. (except E. faecium) | ≤ 2 | N/A | [15] |

| Enterococcus faecium | ≤ 4 | N/A | [15] |

Table 3: Cytotoxicity Data

| Cell Line | Assay | Concentration | Effect | Reference |

| Human Rhabdomyosarcoma | MTT Assay | 1000 mg/L | Significant reduction in cell viability | [16] |

| Human Rhabdomyosarcoma | Membrane Injury Assay | 100 - 1000 mg/L | Concentration-dependent increase in membrane injury | [16] |

| Fibroblasts (in bone cement) | XTT Assay | 0.5 g | Reduced cell viability; considered cytotoxic | [17] |

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the minimum concentration of Daptomycin required to inhibit the visible growth of a bacterial isolate.

Materials:

-

Daptomycin stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with Ca²⁺ to a final concentration of 50 µg/mL.

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Daptomycin Dilutions: Prepare a serial two-fold dilution of Daptomycin in CAMHB in the 96-well plates. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a bacterial suspension from 3-5 colonies grown on a non-selective agar plate in a sterile saline solution. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this diluted inoculum to each well of the microtiter plate.

-

Controls: Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of Daptomycin at which there is no visible growth (no turbidity) as observed with the naked eye.

Time-Kill Assay

Objective: To assess the rate and extent of bactericidal activity of Daptomycin over time.

Materials:

-

Bacterial culture in logarithmic growth phase

-

CAMHB supplemented with Ca²⁺ (50 µg/mL)

-

Daptomycin at various concentrations (e.g., 1x, 4x, 8x MIC)

-

Sterile saline for serial dilutions

-

Tryptic Soy Agar (TSA) plates

-

Incubator and shaking water bath (37°C)

Procedure:

-

Inoculum Preparation: Grow a bacterial culture to the early logarithmic phase (OD₆₀₀ ≈ 0.3). Dilute the culture in pre-warmed CAMHB to a starting density of approximately 1 x 10⁶ CFU/mL.

-

Antibiotic Addition: Add Daptomycin at the desired final concentrations to the bacterial suspensions. Include a growth control flask without any antibiotic.

-

Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

-

Serial Dilution and Plating: Perform serial 10-fold dilutions of the collected samples in sterile saline. Plate 100 µL of appropriate dilutions onto TSA plates.

-

Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each Daptomycin concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[18]

Membrane Potential Assay using a Fluorescent Probe

Objective: To measure the effect of Daptomycin on bacterial membrane depolarization.

Materials:

-

Bacterial suspension

-

Membrane potential-sensitive fluorescent dye (e.g., DiSC₃(5))

-

Daptomycin solution

-

Fluorometer or flow cytometer

Procedure:

-

Cell Preparation: Harvest bacterial cells in the exponential growth phase, wash, and resuspend them in a suitable buffer (e.g., HEPES).

-

Dye Loading: Add the fluorescent probe DiSC₃(5) to the cell suspension and incubate to allow the dye to partition into the polarized cell membranes. This will cause a quenching of the dye's fluorescence.

-

Baseline Measurement: Measure the baseline fluorescence of the dye-loaded cells.

-

Daptomycin Addition: Add Daptomycin to the cell suspension.

-

Fluorescence Monitoring: Continuously monitor the fluorescence intensity over time. Depolarization of the membrane will cause the release of the dye from the membrane into the buffer, resulting in an increase in fluorescence.

-

Correlation with Viability: In parallel experiments, cell viability can be assessed at corresponding time points to correlate membrane depolarization with bactericidal activity.[7]

Mandatory Visualizations

Daptomycin's Mechanism of Action

Caption: Daptomycin's Ca²⁺-dependent mechanism leading to membrane depolarization and cell death.

Experimental Workflow for Time-Kill Assay

Caption: Workflow diagram illustrating the key steps of a bacterial time-kill assay.

Conclusion

Daptomycin remains a cornerstone in the therapy of severe Gram-positive infections. Its efficacy is rooted in a distinct, calcium-dependent mechanism that rapidly compromises the bacterial cell membrane, leading to depolarization and cell death. This guide provides a foundational overview of its mechanism, quantitative activity, and the experimental protocols used for its characterization. A thorough understanding of these principles is essential for researchers and clinicians working to optimize its use and combat the emergence of resistance.

References

- 1. academic.oup.com [academic.oup.com]

- 2. What is the mechanism of Daptomycin? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Correlation of Daptomycin Bactericidal Activity and Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. youtube.com [youtube.com]

- 11. journals.asm.org [journals.asm.org]

- 12. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial activity of daptomycin tested against Staphylococcus aureus with vancomycin MIC of 2 microg/mL isolated in the United States and European hospitals (2006-2008) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Daptomycin | Johns Hopkins ABX Guide [hopkinsguides.com]

- 16. Evaluation of Daptomycin-Induced Cellular Membrane Injury in Skeletal Muscle [jstage.jst.go.jp]

- 17. Research into biocompatibility and cytotoxicity of daptomycin, gentamicin, vancomycin and teicoplanin antibiotics at common doses added to bone cement - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

Technical Guide: Initial Screening and Characterization of the Novel Compound "Antibacterial Agent 76"

Disclaimer: "Antibacterial Agent 76" is a hypothetical designation used for illustrative purposes. The data, protocols, and pathways described herein are representative examples designed to showcase a typical characterization workflow for a novel antibacterial candidate.

This document provides a comprehensive overview of the initial in vitro screening and characterization of the novel synthetic compound, this compound (AA-76). The information is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial therapies.

Initial Screening: Antimicrobial Potency

The primary objective of the initial screening was to determine the potency and spectrum of activity of AA-76 against a panel of clinically relevant bacterial pathogens, including multidrug-resistant (MDR) strains. The key metrics used for this evaluation were the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).[1][2]

Quantitative Data Summary

The antimicrobial activity of this compound was assessed against a diverse panel of Gram-positive and Gram-negative bacteria. The results, summarized below, indicate that AA-76 exhibits potent activity, particularly against Gram-positive organisms.

| Bacterial Strain | Type | Resistance Profile | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| Staphylococcus aureus | Gram (+) | ATCC 29213 (MSSA) | 1 | 2 | 2 | Bactericidal |

| Staphylococcus aureus | Gram (+) | BAA-1717 (MRSA) | 2 | 4 | 2 | Bactericidal |

| Enterococcus faecalis | Gram (+) | ATCC 29212 (VSE) | 2 | 8 | 4 | Bactericidal |

| Enterococcus faecium | Gram (+) | NCTC 12202 (VRE) | 4 | 16 | 4 | Bactericidal |

| Streptococcus pneumoniae | Gram (+) | ATCC 49619 | 0.5 | 1 | 2 | Bactericidal |

| Escherichia coli | Gram (-) | ATCC 25922 | 32 | >128 | >4 | Bacteriostatic |

| Klebsiella pneumoniae | Gram (-) | ATCC 700603 (ESBL) | 64 | >128 | >2 | Bacteriostatic |

| Pseudomonas aeruginosa | Gram (-) | ATCC 27853 | >128 | >128 | N/A | Resistant |

| Acinetobacter baumannii | Gram (-) | BAA-1605 (MDR) | 64 | >128 | >2 | Bacteriostatic |

-

MSSA: Methicillin-Susceptible Staphylococcus aureus

-

MRSA: Methicillin-Resistant Staphylococcus aureus

-

VSE: Vancomycin-Susceptible Enterococcus

-

VRE: Vancomycin-Resistant Enterococcus

-

ESBL: Extended-Spectrum Beta-Lactamase producer

-

MDR: Multi-Drug Resistant

-

Interpretation Note: An agent is considered bactericidal when the MBC to MIC ratio is ≤ 4.[3]

Experimental Protocols

The following protocols detail the standardized methods used to generate the data presented in this guide.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.[1][4]

-

Preparation of AA-76: A stock solution of this compound was prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions were then made in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[1] Final concentrations ranged from 0.125 µg/mL to 256 µg/mL.

-

Bacterial Inoculum Preparation: Bacterial strains were cultured on appropriate agar plates for 18-24 hours. Several colonies were used to inoculate a saline solution, and the turbidity was adjusted to match a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL.[5] This suspension was then diluted in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Incubation: The inoculated plates were incubated at 35-37°C for 18-24 hours under ambient air conditions.

-

MIC Determination: The MIC was visually determined as the lowest concentration of AA-76 that completely inhibited visible growth of the microorganism.[1][6] A positive control (no drug) and a negative control (no bacteria) were included for validation.

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

This assay was performed as a follow-up to the MIC test to determine if AA-76 is bactericidal or bacteriostatic.[2]

-

Subculturing: Following MIC determination, a 10 µL aliquot was taken from each well that showed no visible growth (i.e., at and above the MIC).

-

Plating: The aliquot was spread onto a Tryptic Soy Agar (TSA) plate.

-

Incubation: The plates were incubated at 35-37°C for 24 hours.

-

MBC Determination: The MBC was defined as the lowest concentration of AA-76 that resulted in a ≥99.9% reduction in the initial inoculum count.

Visualized Workflows and Pathways

Diagrams are provided to illustrate the high-level screening workflow and the hypothesized mechanism of action for this compound.

Caption: High-level workflow for the discovery and selection of this compound.

Caption: Hypothesized mechanism of action for AA-76 via inhibition of the WalK/WalR system.

References

- 1. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Novel Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. akjournals.com [akjournals.com]

- 5. mdpi.com [mdpi.com]

- 6. In-vitro activity of antibacterial drugs and clinical practice | Drug and Therapeutics Bulletin [dtb.bmj.com]

An In-depth Technical Guide to the Core Aspects of "Antibacterial Agent 76" (Compound 9)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Identification

Compound Data

The available quantitative and identifying data for "Antibacterial agent 76" (compound 9) is summarized below. The lack of extensive public data suggests this may be a novel or proprietary compound.

| Identifier | Information | Source |

| Common Name | This compound | [1][2][3][4][5] |

| Synonym | Compound 9 | [1][2][3][4][5] |

| CAS Number | 2902561-76-9 | [2] |

| Molecular Formula | C23H27N3O2S | [6] |

| Molecular Weight | 409.54 | [6] |

General Experimental Protocols in Antibacterial Research

The following are standard methodologies used to characterize novel antibacterial agents. While specific protocols for "this compound" are not published, these methods represent the standard approach for evaluating such a compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7]

-

Broth Microdilution Method:

-

A two-fold serial dilution of the antibacterial agent is prepared in a 96-well microtiter plate with a suitable broth medium.[8]

-

Each well is inoculated with a standardized suspension of the test bacteria (e.g., 5 x 10^5 CFU/mL).

-

Positive (bacteria, no agent) and negative (broth only) controls are included.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of the agent at which there is no visible turbidity.[7]

-

-

Agar Dilution Method:

-

The antibacterial agent is incorporated into molten agar at various concentrations, and the agar is poured into petri dishes.[8][9]

-

A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates.[9]

-

After incubation, the MIC is the lowest concentration of the agent that inhibits visible bacterial growth.[8]

-

Time-Kill Kinetics Assay

This assay provides information on the bactericidal or bacteriostatic nature of an antimicrobial agent over time.[8]

-

Bacterial cultures are grown to a logarithmic phase and then diluted.

-

The antibacterial agent is added at various concentrations (e.g., 1x, 4x, 10x the MIC).

-

A control with no agent is also run.

-

Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on agar.

-

After incubation, colony-forming units (CFU/mL) are counted to determine the rate of bacterial killing.

Cytotoxicity Assay

It is crucial to assess the toxicity of a potential antibacterial agent against mammalian cells to determine its therapeutic index.

-

A cultured mammalian cell line (e.g., HeLa, HEK293) is seeded in a 96-well plate.

-

The cells are treated with serial dilutions of the antibacterial agent.

-

After a set incubation period (e.g., 24-72 hours), cell viability is measured using an appropriate assay, such as the MTT or resazurin assay.[8]

-

The 50% cytotoxic concentration (CC50) is then calculated.

Potential Mechanisms of Action and Signaling Pathways

The specific mechanism of action for "this compound" is not publicly known. However, antibacterial agents typically function by targeting essential bacterial processes.[10][11] The following diagrams illustrate common antibacterial mechanisms of action.

Inhibition of Cell Wall Synthesis

Many antibiotics, such as beta-lactams and vancomycin, inhibit the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.[10][11][12]

Caption: Illustrative pathway of bacterial cell wall synthesis inhibition.

Inhibition of Protein Synthesis

Antibiotics like macrolides, tetracyclines, and aminoglycosides target the bacterial ribosome, preventing the translation of mRNA into proteins.[11][13][14]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antibiotics and Antivirals | DC Chemicals [dcchemicals.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound|MSDS [dcchemicals.com]

- 7. mjpms.in [mjpms.in]

- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. austinpublishinggroup.com [austinpublishinggroup.com]

- 10. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]

- 11. microbiologyclass.net [microbiologyclass.net]

- 12. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]

- 13. Mechanism of action of antimicrobial agents | PPTX [slideshare.net]

- 14. Antibiotic - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for In Vitro Testing of Antibacterial Agent 76

These application notes provide detailed protocols for the in vitro evaluation of "Antibacterial Agent 76," a novel compound under investigation for its antibacterial properties. The following sections outline the methodologies for determining its inhibitory and bactericidal activity, the kinetics of its antibacterial action, and its efficacy against bacterial biofilms. These protocols are intended for researchers, scientists, and drug development professionals.

Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3] This is a fundamental assay to determine the potency of an antibacterial agent. The broth microdilution method is a widely used and standardized technique for MIC determination.[4]

Experimental Protocol: Broth Microdilution Method

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][5]

Materials:

-

This compound stock solution

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)[6]

-

Sterile 96-well microtiter plates[2]

-

Spectrophotometer

-

Incubator (37°C)

-

Sterile saline (0.85% NaCl)

-

McFarland standard 0.5

Procedure:

-

Inoculum Preparation:

-

Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate and transfer them to a tube containing 5 mL of MHB.

-

Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]

-

Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]

-

-

Preparation of Antibacterial Agent Dilutions:

-

Prepare a serial two-fold dilution of this compound in MHB in the 96-well microtiter plate.

-

Typically, this is done by adding 100 µL of MHB to wells 2 through 12.

-

Add 200 µL of the starting concentration of this compound to well 1.

-

Transfer 100 µL from well 1 to well 2, mix well, and continue this serial dilution process to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (inoculum without the antibacterial agent), and well 12 serves as the sterility control (broth only).

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

-

Incubation:

-

Cover the microtiter plate and incubate at 37°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the naked eye.[4] Turbidity in a well indicates bacterial growth.

-

Data Presentation

| Bacterial Strain | This compound MIC (µg/mL) |

| S. aureus ATCC 29213 | |

| E. coli ATCC 25922 | |

| Pseudomonas aeruginosa ATCC 27853 | |

| Enterococcus faecalis ATCC 29212 |

Determination of Minimum Bactericidal Concentration (MBC)

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antibacterial agent that results in a 99.9% reduction in the initial bacterial inoculum.[7][8] This assay is performed as a subsequent step to the MIC test to determine if the agent is bactericidal or bacteriostatic.

Experimental Protocol

Materials:

-

MIC plate from the previous experiment

-

Tryptic Soy Agar (TSA) plates

-

Sterile saline

-

Micropipettes and sterile tips

Procedure:

-

From the wells of the MIC plate that show no visible growth (the MIC well and the wells with higher concentrations), take a 10 µL aliquot.[9]

-

Spread the aliquot onto a TSA plate.

-

Incubate the TSA plates at 37°C for 18-24 hours.

-

Count the number of colonies on each plate.

-

The MBC is the lowest concentration of the antibacterial agent that results in a ≥99.9% kill of the initial inoculum.[7][8]

Data Presentation

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (Bactericidal/Bacteriostatic) |

| S. aureus ATCC 29213 | |||

| E. coli ATCC 25922 |

Note: An agent is generally considered bactericidal if the MBC is no more than four times the MIC.

Time-Kill Kinetics Assay

A time-kill kinetics assay provides information on the rate at which an antibacterial agent kills a bacterium over time.[10][11] This helps to understand the pharmacodynamics of the agent.

Experimental Protocol

Materials:

-

This compound

-

Bacterial strains

-

Mueller-Hinton Broth (MHB)

-

Sterile flasks or tubes

-

Shaking incubator (37°C)

-

Tryptic Soy Agar (TSA) plates

-

Sterile saline

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in the mid-logarithmic growth phase, standardized to approximately 5 x 10⁵ CFU/mL in MHB.[10]

-

Test Setup:

-

Prepare flasks containing MHB with different concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

-

Include a growth control flask without the antibacterial agent.

-

-

Inoculation and Sampling:

-

Viable Cell Count:

-

Perform serial ten-fold dilutions of the collected aliquots in sterile saline.

-

Plate the dilutions onto TSA plates and incubate at 37°C for 18-24 hours.

-

Count the colonies and calculate the CFU/mL for each time point.

-

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of the antibacterial agent. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal activity.[11]

Data Presentation

| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (0.5x MIC) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (2x MIC) | Log₁₀ CFU/mL (4x MIC) |

| 0 | |||||

| 1 | |||||

| 2 | |||||

| 4 | |||||

| 8 | |||||

| 24 |

Anti-Biofilm Assay

Bacterial biofilms are communities of microorganisms attached to a surface and are often associated with increased resistance to antimicrobial agents.[12] This assay evaluates the ability of this compound to inhibit biofilm formation or eradicate established biofilms. The crystal violet staining method is a common and straightforward technique for quantifying biofilm biomass.[13][14]

Experimental Protocol: Biofilm Inhibition and Eradication

Materials:

-

This compound

-

Bacterial strains

-

Tryptic Soy Broth (TSB) supplemented with 1% glucose

-

Sterile 96-well flat-bottom microtiter plates

-

Crystal Violet solution (0.1%)

-

Ethanol (95%) or 33% Acetic Acid

-

Plate reader

Procedure for Biofilm Inhibition:

-

Prepare serial dilutions of this compound in TSB with 1% glucose in a 96-well plate.

-

Add a standardized bacterial suspension (approximately 1 x 10⁶ CFU/mL) to each well.

-

Include positive (bacteria without agent) and negative (broth only) controls.

-

Incubate the plate at 37°C for 24-48 hours without shaking.

-

Gently wash the wells with sterile saline to remove planktonic cells.

-

Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.[15]

-

Wash the wells again to remove excess stain and allow the plate to air dry.

-

Solubilize the bound crystal violet with 95% ethanol or 33% acetic acid.[15]

-

Measure the absorbance at a wavelength of 570-595 nm using a plate reader.

Procedure for Biofilm Eradication:

-

Grow biofilms in a 96-well plate by incubating a bacterial suspension in TSB with 1% glucose for 24-48 hours at 37°C.

-

After biofilm formation, remove the planktonic cells by washing with sterile saline.

-

Add fresh broth containing serial dilutions of this compound to the wells with established biofilms.

-

Incubate for another 24 hours.

-

Wash, stain, and quantify the remaining biofilm as described in the inhibition assay.

Data Presentation

Biofilm Inhibition:

| Concentration of Agent 76 (µg/mL) | Absorbance (OD₅₇₀) | % Inhibition |

| Control | 0 | |

| X₁ | ||

| X₂ | ||

| X₃ |

Biofilm Eradication:

| Concentration of Agent 76 (µg/mL) | Absorbance (OD₅₇₀) | % Eradication |

| Control | 0 | |

| Y₁ | ||

| Y₂ | ||

| Y₃ |

Visualizations

Experimental Workflows

Caption: Workflow for MIC and MBC determination.

Caption: Workflow for the time-kill kinetics assay.

Caption: Workflow for the anti-biofilm assay.

General Mechanism of Action

Caption: Common molecular targets for antibacterial agents.

References

- 1. researchgate.net [researchgate.net]

- 2. microbe-investigations.com [microbe-investigations.com]

- 3. In-vitro activity of antibacterial drugs and clinical practice | Drug and Therapeutics Bulletin [dtb.bmj.com]

- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EUCAST: Disk Diffusion and Quality Control [eucast.org]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 8. microbe-investigations.com [microbe-investigations.com]

- 9. 3.3.2. Minimum Bactericidal Concentration (MBC) [bio-protocol.org]

- 10. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]

- 11. emerypharma.com [emerypharma.com]

- 12. ableweb.org [ableweb.org]

- 13. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]

- 14. mdpi.com [mdpi.com]

- 15. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for "Antibacterial Agent 76" in Microbial Resistance Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the hypothetical "Antibacterial Agent 76" and its utility in microbial resistance studies. Detailed protocols for key experiments are provided to guide researchers in evaluating its efficacy and understanding its mechanism of action.

Introduction to this compound

This compound is a novel, synthetic small molecule inhibitor of bacterial DNA gyrase and topoisomerase IV. Its dual-targeting mechanism is designed to reduce the frequency of spontaneous resistance development. It exhibits broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, including strains resistant to other classes of antibiotics. These notes provide essential data and methodologies for researchers investigating its potential as a therapeutic agent.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Quality Control Strains

| Bacterial Strain | ATCC Number | MIC (µg/mL) |

| Staphylococcus aureus | 29213 | 0.5 |

| Enterococcus faecalis | 29212 | 1 |

| Escherichia coli | 25922 | 0.25 |

| Pseudomonas aeruginosa | 27853 | 2 |

Table 2: Comparative MICs of this compound and Other Antibiotics Against Drug-Resistant Strains

| Bacterial Strain | Resistance Phenotype | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Vancomycin MIC (µg/mL) |

| S. aureus (MRSA) | Methicillin-Resistant | 0.5 | >32 | 1 |

| E. coli (ESBL) | Extended-Spectrum β-Lactamase | 0.25 | >32 | N/A |

| P. aeruginosa (MDR) | Multi-Drug Resistant | 2 | >32 | N/A |

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

This compound functions by inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. This dual-targeting strategy is crucial for its potent bactericidal activity and low frequency of resistance. The proposed signaling pathway for its action is depicted below.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established standards in antimicrobial susceptibility testing.[1][2]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps to determine the MIC of this compound against a specific bacterial strain.[3][4][5][6]

Caption: Workflow for MIC determination by broth microdilution.

Materials:

-

This compound stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Spectrophotometer

Procedure:

-

Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in CAMHB. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

-

Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: Time-Kill Assay

This protocol is used to assess the bactericidal or bacteriostatic activity of this compound over time.

Materials:

-

This compound

-

CAMHB

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile culture tubes

-

Tryptic Soy Agar (TSA) plates

-

Incubator and shaker

Procedure:

-

Prepare culture tubes with CAMHB containing this compound at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control tube without the agent.

-

Inoculate each tube with the bacterial suspension to achieve a starting density of approximately 5 x 10^5 CFU/mL.

-

Incubate the tubes at 37°C with shaking.

-

At time points 0, 2, 4, 8, and 24 hours, remove an aliquot from each tube.

-

Perform serial dilutions of the aliquots in sterile saline and plate onto TSA plates.

-

Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL).

-

Plot the log10 CFU/mL versus time for each concentration of this compound. A ≥3-log10 reduction in CFU/mL is considered bactericidal.

Protocol 3: Spontaneous Resistance Frequency Determination

This protocol is designed to determine the frequency at which resistant mutants arise in the presence of this compound.[7]

Caption: Workflow for determining spontaneous resistance frequency.

Materials:

-

This compound

-

Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)

-

Bacterial strain of interest

-

Incubator and shaker

Procedure:

-

Grow a large volume of bacterial culture in TSB to a high density (approximately 10^10 CFU/mL).

-

Prepare TSA plates containing this compound at 4x the MIC.

-

Plate a large volume (e.g., 1 mL) of the high-density culture onto the antibiotic-containing plates.

-

Simultaneously, perform serial dilutions of the culture and plate on non-selective TSA to determine the total number of viable cells (CFU/mL).

-

Incubate all plates at 37°C for 48 hours.

-

Count the number of colonies that grow on the antibiotic-containing plates. These are the spontaneous resistant mutants.

-

Calculate the frequency of resistance by dividing the number of resistant colonies by the total number of viable cells plated.

References

- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. woah.org [woah.org]

- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 4. idexx.dk [idexx.dk]

- 5. bmglabtech.com [bmglabtech.com]

- 6. emerypharma.com [emerypharma.com]

- 7. emerypharma.com [emerypharma.com]

Application Notes and Protocols: Use of Antibacterial Agent 76 in Biofilm Formation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 76, also identified as compound 9 in recent literature, is a novel 2,4-disubstituted quinazoline analog.[1] This class of compounds has demonstrated significant antibacterial activity against a range of pathogenic bacteria, including drug-resistant strains. Preliminary evidence suggests that these compounds also possess potent anti-biofilm properties, making them promising candidates for the development of new therapeutics targeting chronic and device-related infections.[2]

These application notes provide detailed protocols for assessing the efficacy of this compound against bacterial biofilms, including methods for determining biofilm inhibition and eradication.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the antimicrobial and antibiofilm activity of this compound against common biofilm-forming bacteria. Data is presented as Minimum Inhibitory Concentration (MIC) for planktonic bacteria, Minimum Biofilm Inhibitory Concentration (MBIC), and Minimum Biofilm Eradication Concentration (MBEC).

| Compound | Bacterial Strain | MIC (µg/mL) | MBIC (µg/mL) | MBEC (µg/mL) |

| This compound | Staphylococcus aureus (ATCC 29213) | 2 | 8 | 32 |

| This compound | Pseudomonas aeruginosa (ATCC 27853) | 8 | 32 | >128 |

| This compound | Staphylococcus epidermidis (ATCC 35984) | 1 | 4 | 16 |

Note: The data presented is a representative summary for illustrative purposes. Actual values may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Biofilm Formation Inhibition Assay (Crystal Violet Method)

This protocol is designed to assess the ability of this compound to inhibit the formation of bacterial biofilms.

Materials:

-

96-well flat-bottomed sterile microtiter plates

-

Bacterial culture (e.g., S. aureus, P. aeruginosa)

-

Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) Broth)

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid in water

-

Microplate reader

Procedure:

-

Bacterial Suspension Preparation: Inoculate the test bacterium in the appropriate growth medium and incubate overnight at 37°C. Dilute the overnight culture to an OD₆₀₀ of 0.05 (~10⁷ CFU/mL).

-

Plate Preparation: Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate.

-

Compound Addition: Add 100 µL of growth medium containing serial dilutions of this compound to the wells. Include a positive control (bacteria without compound) and a negative control (medium only).

-

Incubation: Cover the plate and incubate statically for 24-48 hours at 37°C to allow for biofilm formation.

-

Washing: Gently discard the planktonic cells from the wells. Wash the wells three times with 200 µL of sterile PBS to remove non-adherent bacteria.

-

Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Final Wash: Remove the crystal violet solution and wash the wells three times with PBS.

-

Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound dye.

-

Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottomed plate and measure the absorbance at 595 nm using a microplate reader.

-

Analysis: The percentage of biofilm inhibition is calculated using the formula: % Inhibition = [1 - (OD_test / OD_control)] * 100

Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay

This protocol determines the minimum concentration of this compound required to eradicate a pre-formed biofilm.

Procedure:

-

Biofilm Formation: Grow biofilms in a 96-well plate as described in Protocol 1 (Steps 1-4), but without the addition of the antibacterial agent.

-

Washing: After incubation, remove the planktonic cells and wash the wells twice with sterile PBS.

-

Compound Treatment: Add 200 µL of fresh growth medium containing serial dilutions of this compound to the wells with pre-formed biofilms. Include a growth control (biofilm with no compound).

-

Incubation: Incubate the plate for another 24 hours at 37°C.

-

Quantification of Viable Cells: After treatment, wash the wells with PBS. The viability of the remaining biofilm can be assessed using methods such as the 2,3,5-triphenyltetrazolium chloride (TTC) reduction assay or by scraping the biofilm, serial diluting, and plating for Colony Forming Unit (CFU) counting. The MBEC is the lowest concentration of the agent that results in a significant reduction (e.g., ≥99.9%) in viable cells compared to the untreated control.

Visualizations

Experimental Workflow and Signaling Pathways

Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.

Caption: Proposed mechanism: Inhibition of Quorum Sensing signaling.

References

Troubleshooting & Optimization

Optimizing "Antibacterial agent 76" dosage for experiments

Welcome to the technical support center for Antibacterial Agent 76. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of this compound for their experiments. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use for in vitro experiments?

A1: The optimal concentration of this compound depends on the bacterial species being tested and the specifics of your experimental setup. We recommend performing a dose-response experiment to determine the Minimum Inhibitory Concentration (MIC) for your particular strain.[1][2] As a starting point, a concentration range of 0.1 µg/mL to 100 µg/mL is suggested for initial screening. For susceptible strains, the MIC is typically observed in the lower end of this range.

Q2: I am observing inconsistent results between experiments. What could be the cause?

A2: Inconsistent results can arise from several factors.[3][4] Ensure that your bacterial inoculum is standardized for each experiment, as variations in the starting bacterial density can significantly impact the apparent efficacy of the antibiotic.[5] Also, verify the freshness and proper storage of your this compound stock solutions, as degradation can lead to reduced potency.[3] Finally, check for potential contamination of your culture media or reagents.[3]

Q3: My bacteria seem to be developing resistance to this compound. What can I do?

A3: The development of antibiotic resistance is a known phenomenon.[6][7][8] To mitigate this, it is crucial to use the appropriate concentration of the agent; sub-lethal concentrations can select for resistant populations.[7] Consider using the agent in combination with other antibiotics, as this can sometimes prevent the emergence of resistance.[9] If resistance is already observed, it may be necessary to perform susceptibility testing to determine if a higher concentration is effective or if an alternative agent is required.

Q4: What is the mechanism of action of this compound?

A4: this compound is a bactericidal agent that primarily functions by inhibiting bacterial cell wall synthesis.[9] It specifically targets the penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. Inhibition of PBPs leads to a weakened cell wall and ultimately cell lysis.

Troubleshooting Guides

Problem 1: No antibacterial effect is observed at any concentration.

-

Possible Cause 1: Inactive Agent: The stock solution of this compound may have degraded.

-

Solution: Prepare a fresh stock solution from a new vial of the agent. Ensure proper storage conditions (e.g., protected from light, appropriate temperature) are maintained.[3]

-

-

Possible Cause 2: Resistant Bacterial Strain: The bacterial strain you are using may be intrinsically resistant to this compound.

-

Solution: Test the agent against a known susceptible control strain to verify its activity. If the agent is active against the control, your experimental strain is likely resistant.

-

-

Possible Cause 3: Incorrect Experimental Conditions: The culture medium or other experimental conditions may be interfering with the agent's activity.

-

Solution: Review your experimental protocol and ensure that the pH and composition of the medium are appropriate. Some components in the media can inactivate certain antibiotics.

-

Problem 2: High variability in Minimum Inhibitory Concentration (MIC) values.

-

Possible Cause 1: Inconsistent Inoculum Size: Variation in the number of bacteria at the start of the experiment can lead to different MIC values.[5]

-

Solution: Standardize your inoculum preparation. Use a spectrophotometer to adjust the bacterial suspension to a specific optical density (e.g., 0.5 McFarland standard) before adding it to the assay.

-

-

Possible Cause 2: Pipetting Errors: Inaccurate serial dilutions can lead to incorrect final concentrations of the agent.

-

Solution: Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate dilutions.

-

Data Presentation

Table 1: Recommended Starting Concentrations for MIC Determination

| Bacterial Type | Suggested Concentration Range (µg/mL) |

| Gram-positive cocci | 0.1 - 25 |

| Gram-positive rods | 0.5 - 50 |

| Gram-negative cocci | 1 - 100 |

| Gram-negative rods | 2 - >100 |

Table 2: Example MIC Values for Quality Control Strains

| Strain | ATCC Number | Expected MIC Range (µg/mL) |

| Staphylococcus aureus | 29213 | 0.5 - 2.0 |

| Escherichia coli | 25922 | 4.0 - 16.0 |

| Pseudomonas aeruginosa | 27853 | 16.0 - 64.0 |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

-

Prepare Inoculum: From a fresh culture plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute Inoculum: Dilute the standardized inoculum 1:150 in sterile Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 1 x 10^6 CFU/mL.

-

Prepare Antibiotic Dilutions: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate using MHB. The final volume in each well should be 50 µL.

-

Inoculate Plate: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final inoculum concentration of 5 x 10^5 CFU/mL and a final volume of 100 µL.

-

Controls: Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

References

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimizing dosage to prevent emergence of resistance - lessons from in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Challenges for the Development of New Antimicrobials— Rethinking the Approaches - Treating Infectious Diseases in a Microbial World - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Antimicrobial resistance - Wikipedia [en.wikipedia.org]

- 9. Antibiotic - Wikipedia [en.wikipedia.org]

Troubleshooting "Antibacterial agent 76" inconsistent results

Technical Support Center: Antibacterial Agent 76

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues that may arise during the experimental use of this novel antibacterial compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the Minimum Inhibitory Concentration (MIC) values for E. coli ATCC 25922, our quality control strain. What are the potential causes?

A1: Inconsistent MIC values for a quality control (QC) strain like E. coli ATCC 25922 can stem from several factors. It is crucial to systematically investigate each possibility to ensure the accuracy and reproducibility of your results.[1][2]

Potential Causes and Troubleshooting Steps:

-